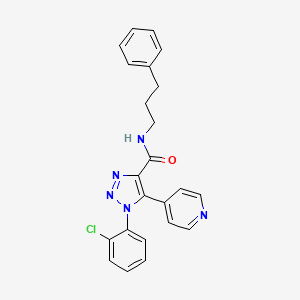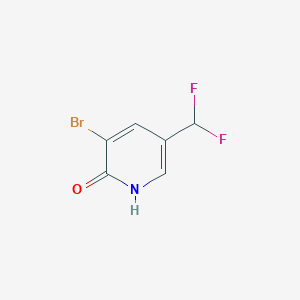
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- is a heterocyclic organic compound that features a pyridinone ring substituted with bromine and difluoromethyl groups
科学的研究の応用
2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its chemical properties allow for the design of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, providing insights into cellular processes and disease mechanisms.
作用機序
Target of Action
The compound 3-bromo-5-(difluoromethyl)-1H-pyridin-2-one is known to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound also appears to have some activity as a succinate dehydrogenase inhibitor , which suggests it may have a role in the regulation of the citric acid cycle.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . The compound, being a boron reagent, is involved in the transmetalation step, where it transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s action as a succinate dehydrogenase inhibitor suggests it affects the citric acid cycle . Succinate dehydrogenase is a key enzyme in this cycle, and its inhibition can disrupt the cycle, potentially leading to a variety of downstream effects.
Result of Action
The result of the compound’s action would depend on its specific use. In the context of the Suzuki–Miyaura coupling reaction, the compound helps form new carbon–carbon bonds . If used as a succinate dehydrogenase inhibitor, it could disrupt the citric acid cycle and have various downstream effects .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable under a variety of conditions.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: The difluoromethyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Employed in redox reactions to modify the compound’s functional groups.
Major Products Formed:
Substituted Pyridinones: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
類似化合物との比較
3-Bromo-5-(trifluoromethyl)pyridine: Shares structural similarities but differs in the substitution pattern and electronic properties.
2(1H)-Pyridinone, 3-chloro-5-(difluoromethyl)-: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness: 2(1H)-Pyridinone, 3-bromo-5-(difluoromethyl)- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.
特性
IUPAC Name |
3-bromo-5-(difluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-3(5(8)9)2-10-6(4)11/h1-2,5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVINNVGIDQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2759949.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2759950.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)

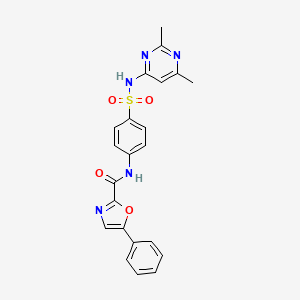
![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)
![3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2759961.png)

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759964.png)
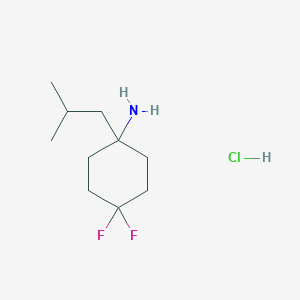
![N-[(E)-3-Methylsulfonylprop-2-enyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2759966.png)
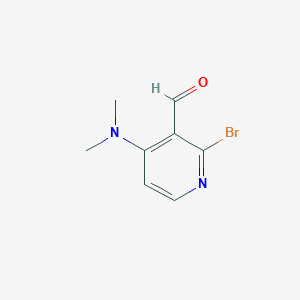
![N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2759969.png)
